molecular formula C14H16O2 B2710340 rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 24736-65-0

rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2710340
CAS No.: 24736-65-0
M. Wt: 216.28
InChI Key: NNUSVTIAASPYFL-LOWDOPEQSA-N
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Description

rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a phenyl group at the 3-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (rac- prefix) indicates a racemic mixture of enantiomers. The rigid bicyclic framework combined with the phenyl group confers unique physicochemical properties, such as enhanced structural rigidity and lipophilicity, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)/t10-,11+,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSVTIAASPYFL-LOWDOPEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. The reaction between a diene and a dienophile forms the bicyclic structure. The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Grignard reactions. The carboxylic acid group is usually introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Esters, amides.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclic structure provides rigidity, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related bicyclo[2.2.1]heptane derivatives (Table 1):

Compound Name Substituents/Modifications Key Differences vs. Target Compound Evidence Source
rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid Amino group at 3-position Increased polarity, basicity (pKa ~9–10); potential for salt formation
(1R,2R,3R,4S)-rel-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid Stereoisomer (2R vs. 2S configuration) Altered spatial arrangement; impacts biological target binding
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Oxygen atom in bridge (7-oxa) Enhanced hydrogen bonding capacity; reduced lipophilicity
Methyl (1R,2S,3S,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate Double bond (hept-5-ene); methyl ester Increased ring flexibility; ester group alters reactivity

Key Observations :

  • Phenyl vs. Amino Substituents: The phenyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to the polar amino analogue (logP ~0.5–1.0), impacting solubility and membrane permeability .
  • Stereochemistry : The (1R,2S,3R,4S) configuration differentiates it from (1R,2R,3R,4S)-rel, which may exhibit distinct crystallinity or biological activity .
  • 7-Oxa Modification : The oxygen atom introduces an electron-withdrawing effect, lowering the carboxylic acid’s pKa (~4.3 vs. ~4.8 for the target compound) .
Physicochemical Properties
Property Target Compound 3-Amino Analogue 7-Oxa Derivative
Molecular Weight ~232.3 g/mol (C14H16O2) ~155.2 g/mol (C8H13NO2) ~142.15 g/mol (C7H10O3)
Predicted Density ~1.25 g/cm³ ~1.18 g/cm³ ~1.31 g/cm³
Boiling Point ~290–320 °C Not reported ~290.7 °C
pKa (Carboxylic Acid) ~4.8 (estimated) ~4.5–5.0 ~4.3

Notes:

  • The phenyl group increases molecular weight and density compared to smaller substituents .
  • The 7-oxa derivative’s higher density (1.31 g/cm³) reflects its oxygen content and compact structure .

Biological Activity

Rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. The compound's molecular formula is C13H14O2, with a molecular weight of approximately 206.25 g/mol. Its structure includes a phenyl group at the 3-position and a carboxylic acid functional group at the 2-position, which contributes to its chemical reactivity and biological properties.

The compound exhibits typical reactions associated with carboxylic acids, including esterification and acid-base reactions. Its buffering capacity is significant in biological environments, maintaining pH levels between 6 and 8.5, making it useful in cell culture applications and other biological systems.

Biological Activity

Research indicates that this compound may possess various biological activities:

  • Buffering Agent : The compound acts as a non-ionic organic buffering agent in cellular environments, stabilizing pH levels crucial for cellular functions.
  • Potential Therapeutic Applications : While specific therapeutic mechanisms are still under investigation, the compound's structural characteristics suggest potential applications in drug development.

Interaction Studies

Studies have focused on the interaction of this compound with various biological systems to elucidate its stability and compatibility under physiological conditions. These interactions are critical for understanding its potential therapeutic roles.

Comparative Analysis

To better understand this compound's properties relative to similar compounds, the following table summarizes key features:

Compound NameStructure TypeUnique Features
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidBicyclicContains nitrogen in the ring structure
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acidBicyclicAmino group instead of phenyl
(1R,2S)-Bicyclo[2.2.1]heptan-7-oneBicyclicKetone functional group

This table highlights the diversity within the bicyclic framework while emphasizing the unique phenyl and carboxylic functionalities present in this compound.

Case Studies

Several studies have explored the biological activity of related bicyclic compounds:

  • Anti-arrhythmic Properties : Compounds structurally similar to this compound have shown promise in treating cardiac arrhythmias due to their ability to modulate ion channels involved in cardiac function .
    • Study Reference : A series of bicyclic compounds were evaluated for anti-arrhythmic activity in mammalian models, demonstrating effective dose ranges for therapeutic applications.
  • Cell Culture Applications : The buffering capacity of this compound has been tested in various cell culture systems to maintain optimal pH levels during cellular growth and differentiation processes.
    • Study Reference : Research indicated that maintaining pH within a specific range improved cell viability and function during experimental procedures.

Q & A

Q. What are the established synthetic routes for rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid?

Synthesis of bicyclo[2.2.1]heptane derivatives often involves cycloaddition reactions or functionalization of preformed bicyclic frameworks. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized via Diels-Alder reactions, followed by hydrogenation or oxidation steps to introduce substituents like phenyl groups . Key intermediates may require protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to preserve stereochemical integrity during synthesis .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Structural confirmation typically employs:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • ¹H NMR to resolve stereochemistry and substituent positions (e.g., coupling constants for bicyclic protons and phenyl group integration) .
  • RP-HPLC for purity assessment, particularly for separating diastereomers or enantiomers in racemic mixtures .

Q. What solubility and purification challenges are associated with this compound?

The bicyclo[2.2.1]heptane core and hydrophobic phenyl group may limit solubility in polar solvents. Purification strategies include:

  • Recrystallization using solvent mixtures (e.g., ethanol/water) to isolate crystalline forms.
  • Chromatography (silica gel or chiral columns) for resolving stereoisomers . Hydroxymethyl or ester derivatives (e.g., methyl esters) can improve solubility during intermediate steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for high stereochemical purity in synthesis?

Factorial design methodologies are critical for optimizing variables such as temperature, catalyst loading, and solvent polarity. For example:

  • A 2³ factorial design could evaluate the effects of temperature (low vs. high), catalyst type (e.g., chiral vs. achiral), and reaction time on enantiomeric excess (ee). Statistical analysis (e.g., ANOVA) identifies significant factors and interactions .
  • In situ monitoring (e.g., via FTIR or Raman spectroscopy) helps track intermediate formation and adjust conditions dynamically .

Q. How can researchers address contradictory spectroscopic data in structural assignments?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or dynamic effects. Resolution strategies include:

  • 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations and spatial arrangements .
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography (if suitable crystals are obtained) for definitive stereochemical assignment, though this is not explicitly mentioned in the evidence .

Q. What strategies mitigate stereochemical challenges during synthesis?

The rac prefix indicates a racemic mixture, necessitating diastereomer separation or asymmetric synthesis:

  • Chiral auxiliaries (e.g., Boc-protected amino groups) can enforce desired stereochemistry during bicyclic ring formation .
  • Kinetic resolution using enantioselective catalysts or enzymes to favor one enantiomer .
  • Dynamic kinetic resolution (DKR) combines racemization and selective transformation under controlled conditions .

Q. How does the bicyclo[2.2.1]heptane framework influence reactivity in downstream modifications?

The strained norbornane structure enhances reactivity in ring-opening or functionalization reactions:

  • Electrophilic aromatic substitution on the phenyl group may proceed regioselectively due to steric hindrance from the bicyclic system .
  • Carboxylic acid derivatization (e.g., amidation, esterification) requires careful pH control to avoid decarboxylation or racemization .

Q. What safety protocols are critical for handling this compound and its intermediates?

Referencing precautionary codes (e.g., P210, P102):

  • Thermal stability : Avoid open flames or sparks due to potential decomposition at elevated temperatures .
  • Storage : Use airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption, especially for Boc-protected intermediates .
  • Waste disposal : Follow local regulations for organic acids and halogenated byproducts .

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